molecular formula C18H20N2O4 B2881944 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide CAS No. 921562-61-0

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide

Cat. No. B2881944
CAS RN: 921562-61-0
M. Wt: 328.368
InChI Key: ZUFDGAMLFRFPJP-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H20N2O4 and its molecular weight is 328.368. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide is a compound that belongs to a class of organic compounds known for their complex chemical structures and potential applications in various fields of research. Although direct research on this specific compound is scarce, investigations into related furan and benzoxazepin derivatives provide insights into their chemical synthesis, reactivity, and potential applications.

Chemical Synthesis : The synthesis of furan-carboxamide derivatives involves regioselective processes that favor specific molecular configurations, highlighting the compound's structural complexity and the precision required in its synthesis. Techniques such as the regioselective monoamidation of furan-2,5-dicarboxylic acid demonstrate the methodologies used to create structurally similar compounds with high yields (Fischer & Fišerová, 2015).

Chemical Reactivity and Derivatives : The reactivity of furan and benzoxazepin rings enables the formation of various derivatives with potential biological activities. For instance, enaminone derivatives incorporating a dibromobenzofuran moiety have shown versatility as precursors for novel azines and azolotriazines, indicating the utility of furan derivatives in synthesizing complex heterocyclic compounds (Sanad & Mekky, 2018).

Potential Biological Activities

While the direct biological activities of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide have not been explicitly studied, research on similar compounds provides a foundation for hypothesizing potential applications in drug development and medical research.

Antibacterial and Antiurease Activities : Compounds with furan-carboxamide structures have been evaluated for their antibacterial, antiurease, and antioxidant activities. Such studies suggest that these compounds could serve as bases for developing new antimicrobial agents, highlighting the significance of furan derivatives in medicinal chemistry (Sokmen et al., 2014).

Antiviral Properties : Furan-carboxamide derivatives have also been identified as novel inhibitors of lethal H5N1 influenza A viruses, showcasing the potential of these compounds in antiviral therapy. The structure–activity relationship (SAR) studies on such derivatives can inform the design of antiviral drugs, emphasizing the relevance of furan-based compounds in addressing viral infections (Yongshi et al., 2017).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-4-20-13-8-7-12(19-16(21)14-6-5-9-23-14)10-15(13)24-11-18(2,3)17(20)22/h5-10H,4,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFDGAMLFRFPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide

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